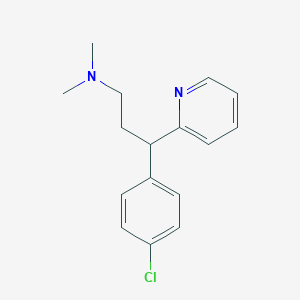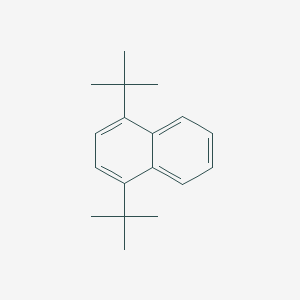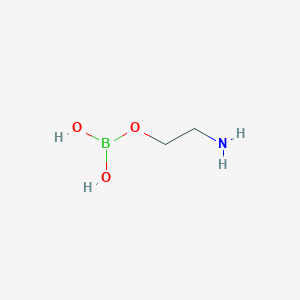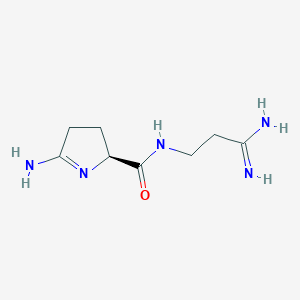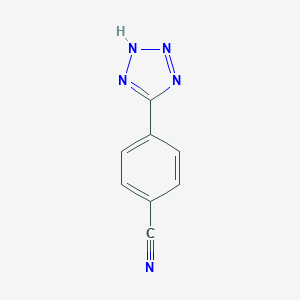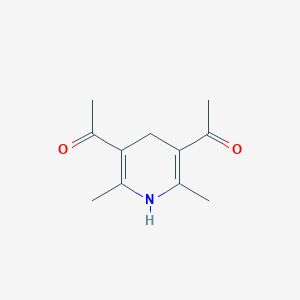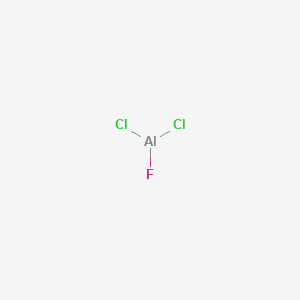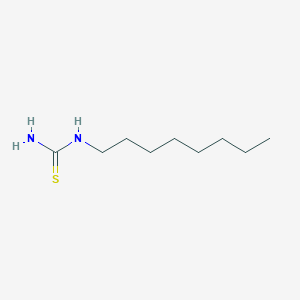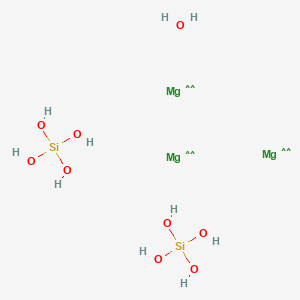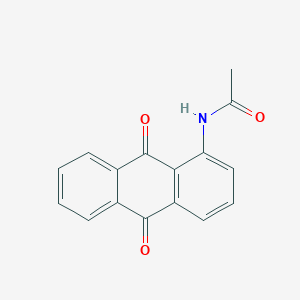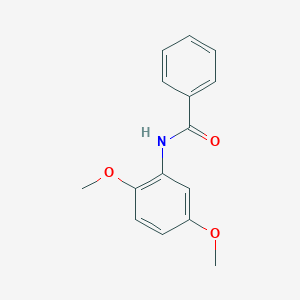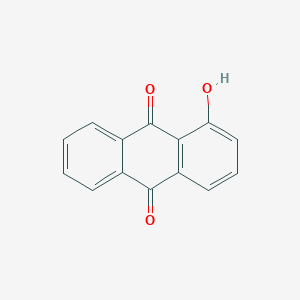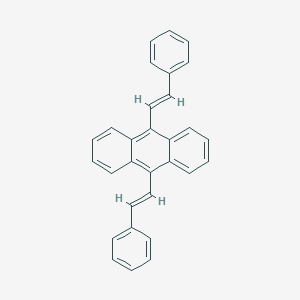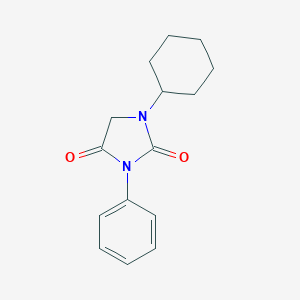
Hydantoin, 1-cyclohexyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 1-cyclohexyl-3-phenyl-, also known as phenytoin, is a widely used antiepileptic drug that was first synthesized in 1908. It is a member of the hydantoin family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Phenytoin is an important drug in the treatment of epilepsy and other neurological disorders, and it has been the subject of extensive scientific research.
Mécanisme D'action
The exact mechanism of action of Hydantoin, 1-cyclohexyl-3-phenyl- is not fully understood, but it is thought to involve the modulation of voltage-gated sodium channels in the brain. By binding to these channels, Hydantoin, 1-cyclohexyl-3-phenyl- can reduce the influx of sodium ions into neurons, which can help to prevent the spread of abnormal electrical activity that can lead to seizures.
Effets Biochimiques Et Physiologiques
Phenytoin has a number of biochemical and physiological effects in the body. It can alter the metabolism of other drugs, leading to potential drug interactions. It can also cause changes in liver function and blood cell counts. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- can affect the levels of various neurotransmitters in the brain, which can have an impact on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
Phenytoin has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it useful for studying the effects of sodium channel modulation in the brain. However, there are also limitations to its use, including potential drug interactions and side effects that can complicate experimental results.
Orientations Futures
There are many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-. One area of interest is the development of new drugs that target the same sodium channels as Hydantoin, 1-cyclohexyl-3-phenyl- but with fewer side effects. Another area of research is the investigation of Hydantoin, 1-cyclohexyl-3-phenyl-'s effects on other neurotransmitter systems in the brain, which could have implications for the treatment of psychiatric disorders. Finally, there is ongoing research into the genetic factors that influence the response to Hydantoin, 1-cyclohexyl-3-phenyl- and other antiepileptic drugs, which could lead to personalized treatment approaches for epilepsy and other neurological disorders.
In conclusion, hydantoin, 1-cyclohexyl-3-phenyl- or Hydantoin, 1-cyclohexyl-3-phenyl-, is a widely used antiepileptic drug that has been the subject of extensive scientific research. Its mechanism of action involves the modulation of voltage-gated sodium channels in the brain, and it has a number of biochemical and physiological effects in the body. While there are limitations to its use in lab experiments, there are also many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-, including the development of new drugs and personalized treatment approaches for neurological disorders.
Méthodes De Synthèse
Phenytoin can be synthesized by the condensation of benzil and urea in the presence of sodium ethoxide. The resulting product is then cyclized to form the hydantoin ring. This synthesis method has been used for many years and has been well-established.
Applications De Recherche Scientifique
Phenytoin has been extensively studied for its therapeutic effects in the treatment of epilepsy and other neurological disorders. It has been shown to be effective in controlling seizures and reducing the frequency and severity of epileptic episodes. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- has been investigated for its potential use in the treatment of neuropathic pain, bipolar disorder, and other psychiatric conditions.
Propriétés
Numéro CAS |
14395-03-0 |
|---|---|
Nom du produit |
Hydantoin, 1-cyclohexyl-3-phenyl- |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
1-cyclohexyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
Clé InChI |
FOHDSCCOYUATRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Autres numéros CAS |
14395-03-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



